2H-benzimidazole

Übersicht

Beschreibung

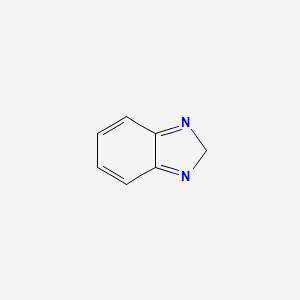

2H-Benzimidazole, also known as 1H-benzimidazole or 1,3-benzodiazole, is a bicyclic heterocyclic aromatic compound. It consists of a benzene ring fused to an imidazole ring, with nitrogen atoms at the 1 and 3 positions. This compound is a white solid that appears in the form of tabular crystals and is known for its stability and versatility in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2H-Benzimidazole can be synthesized through several methods, the most common being the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate. The reaction proceeds as follows:

C6H4(NH2)2+HC(OCH3)3→C6H4N(NH)CH+3CH3OH

When aldehydes are used instead of formic acid, 2-substituted derivatives of benzimidazole are obtained .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic redox cycling, where aromatic 1,2-phenylenediamines react with various aldehydes under oxidative conditions. This method is efficient and yields high purity products .

Analyse Chemischer Reaktionen

Photolysis and Thermal Decomposition

2H-benzimidazoles undergo distinct reactivity under photolytic and thermal conditions:

Photolytic Reactions

Irradiation of 5-azido-2H-benzimidazole-2-spirocyclohexane at 280 nm in the presence of secondary amines (e.g., dimethylamine) yields 4-amino-5-dialkylamino-2H-benzimidazoles via radical recombination (Scheme 1A). This pathway involves:

-

Azide decomposition to a nitrene intermediate.

-

H-atom abstraction forming a benzimidazolyl radical.

Thermal Decomposition

Heating the same azide with secondary amines produces 5-amino-6-dialkylamino-2H-benzimidazoles , while reaction with thiols (e.g., ethanethiol) generates 5-amino-4-thio-2H-benzimidazoles (Scheme 1B). The mechanism involves:

Table 1: Product Distribution in Azide Decomposition

| Condition | Reactant | Product | Yield (%) |

|---|---|---|---|

| Photolysis (280 nm) | Dimethylamine | 4-Amino-5-(dimethylamino)-2H-benzimidazole | 62 |

| Thermal (100°C) | Ethanethiol | 5-Amino-4-(ethylthio)-2H-benzimidazole | 58 |

Alkylation and Acetylation

2H-benzimidazoles participate in nucleophilic substitutions under mild conditions:

Alkylation

Reaction of 2H-benzimidazole-2-thione with alkyl halides (e.g., butyl bromide) in acetone/TEA yields 2-(butylthio)-1H-benzimidazole via S-alkylation. Key features:

Acetylation

Acetic anhydride acetylates the thione group, forming 1-acetyl-2H-benzimidazole-2-thione . This product undergoes further base-mediated deacetylation to regenerate the parent compound .

Table 2: Alkylation of this compound Derivatives

| Substrate | Alkylating Agent | Product | Yield (%) |

|---|---|---|---|

| This compound-2-thione | Butyl bromide | 2-(Butylthio)-1H-benzimidazole | 52 |

| This compound-2-thione | Benzyl chloride | 2-(Benzylthio)-1H-benzimidazole | 61 |

Tautomerism and Isomerization

This compound exhibits dynamic tautomerism and photoinduced isomerization:

Tautomeric Equilibria

In solution, this compound coexists with 1H- , 4H- , and 3aH-tautomers . The equilibrium shifts under UV irradiation, favoring 4H- and 6H-forms via H-atom migration (Fig. 1) .

Ring-Opening Isomerization

UV exposure (λ < 280 nm) induces cleavage of the imidazole ring, forming 2-isocyanoaniline and subsequent radicals. This pathway competes with fixed-ring H-scrambling .

Coordination Chemistry

This compound derivatives act as ligands in metal complexes:

Cu(II) and Zn(II) Complexes

Schiff base ligands derived from this compound form stable complexes with Cu(II) and Zn(II), showing enhanced anti-inflammatory activity (e.g., 55% edema inhibition at 100 mg/kg) .

N-Heterocyclic Carbene (NHC) Precursors

N,N'-Dialkyl-2H-benzimidazolium salts deprotonate to form NHC ligands, widely used in catalysis. Example:

Functionalization via Cross-Coupling

Nickel- or copper-catalyzed reactions enable efficient derivatization:

Ni-Catalyzed C-N Bond Formation

2-Haloanilines react with aldehydes and NH₃ under Ni catalysis to yield 2-substituted 2H-benzimidazoles (up to 92% yield) .

Cu-Mediated Three-Component Reactions

A one-pot reaction of 2-iodoaniline, aldehydes, and NaN₃ with CuCl/TMEDA produces 2H-benzimidazoles tolerating esters, nitro, and chloro groups (Table 3) .

Table 3: Cu-Catalyzed Synthesis of 2H-Benzimidazoles

| Aldehyde | Substituent | Yield (%) |

|---|---|---|

| Benzaldehyde | None | 85 |

| 4-Nitrobenzaldehyde | NO₂ | 78 |

| 4-Chlorobenzaldehyde | Cl | 82 |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit promising anticancer properties. For instance, newly synthesized compounds have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231, MCF-7, and HT-29. One derivative, referred to as 2a , exhibited a notable cytotoxic effect with an IC50 value of 165.02 µM against the MDA-MB-231 cell line, indicating its potential as a candidate for anticancer therapy .

Antiparasitic Properties

2H-benzimidazole 1,3-dioxide derivatives have been explored for their efficacy against parasitic infections. These compounds demonstrated potent activity against Trypanosoma cruzi and Leishmania spp., with some derivatives achieving IC50 values below 5 µM. Notably, these compounds exhibited selectivity towards the parasites while showing low toxicity to mammalian cells . This selectivity makes them promising candidates for developing new antiparasitic agents.

Antimicrobial and Antifungal Activities

The antimicrobial properties of benzimidazole derivatives have been extensively studied. They have shown effectiveness against a range of bacteria and fungi. For example, certain derivatives were reported to possess significant antifungal activity, making them potential candidates for treating fungal infections .

Anti-inflammatory Agents

Several studies have identified benzimidazole derivatives as effective anti-inflammatory agents. Compounds synthesized through various methods demonstrated significant inhibition of pro-inflammatory markers and showed promise in reducing edema in animal models . This suggests their potential application in treating inflammatory diseases.

Proton Pump Inhibitors

Benzimidazole derivatives are also recognized for their role as proton pump inhibitors, which are crucial in managing gastric acid-related disorders. Compounds such as omeprazole and lansoprazole are well-known examples that leverage the benzimidazole core to inhibit gastric acid secretion effectively .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various benzimidazole derivatives on different cancer cell lines. The results indicated that certain compounds had higher cytotoxicity compared to established chemotherapeutics, highlighting their potential as alternative cancer treatments .

Case Study 2: Antiparasitic Efficacy

In another study focusing on antiparasitic activity, researchers synthesized a series of this compound 1,3-dioxides and tested them against Trypanosoma cruzi. The results showed that these compounds not only inhibited parasite growth but also displayed a high selectivity index, making them suitable for further development in treating Chagas disease .

Wirkmechanismus

The mechanism of action of 2H-benzimidazole varies depending on its application:

Anticancer Activity: It exerts its effects through DNA alkylation, DNA binding, and inhibition of tubulin polymerization. These actions disrupt cell division and induce apoptosis in cancer cells.

Antimicrobial Activity: It inhibits the synthesis of essential biomolecules in microorganisms, leading to their death.

Enzyme Inhibition: It acts as an inhibitor of various enzymes by binding to their active sites and blocking substrate access.

Vergleich Mit ähnlichen Verbindungen

Imidazole: Similar structure but lacks the fused benzene ring.

Benzimidazole Derivatives: Compounds such as 2-substituted benzimidazoles, which have additional functional groups attached to the core structure.

Uniqueness: 2H-Benzimidazole is unique due to its fused ring structure, which imparts stability and allows for diverse chemical modifications. This makes it a versatile scaffold for drug development and other applications .

Biologische Aktivität

2H-benzimidazole is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships, and potential therapeutic applications of this compound and its derivatives.

Overview of this compound

This compound serves as a core structure for numerous bioactive compounds. Its unique molecular framework allows for various substitutions that enhance its pharmacological efficacy. The compound exhibits a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.

Antimicrobial Activity

Benzimidazole derivatives have demonstrated significant antimicrobial properties against various pathogens. For instance, compounds derived from 2-methyl benzimidazole showed moderate to good activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, outperforming standard antibiotics like ciprofloxacin and norfloxacin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Pathogen | Activity Level |

|---|---|---|

| 2-Methyl Benzimidazole | S. aureus | Moderate |

| 2-Methyl Benzimidazole | E. coli | Good |

| Coumarin-Benzimidazole Hybrid | Various Bacteria | Broad-spectrum |

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For example, benzimidazole-4,7-diones were evaluated for their cytotoxic effects against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. These compounds exhibited significant cytotoxicity through apoptosis induction and DNA damage in hypoxic conditions typical of tumor microenvironments .

Table 2: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Benzimidazole-4,7-dione | A549 | 6.26 ± 0.33 | Apoptosis via caspase activation |

| Benzimidazole-4,7-dione | WM115 | Not specified | DNA damage |

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly influenced by their structural modifications. For instance, the introduction of functional groups such as nitro or halogen atoms can significantly enhance their binding affinity to biological targets and improve their pharmacokinetic profiles .

Key SAR Insights:

- Nitro Substituents: Often increase antibacterial potency.

- Halogenation: Can enhance anticancer activity by improving lipophilicity.

- Hydroxamic Acid Derivatives: Show promise in inhibiting myeloperoxidase (MPO), a key enzyme involved in inflammatory processes .

Case Studies

-

Benzimidazole Derivatives as Antitumor Agents

A study evaluated several newly synthesized benzimidazoles for their antitumor activity across different cell lines. The results indicated that compounds with specific substitutions exhibited higher activity in two-dimensional assays compared to three-dimensional formats, suggesting a need for further development in drug formulation strategies . -

Hypoxia-Selective Agents

Research into benzimidazole-4,7-diones revealed their potential as hypoxia-selective agents for cancer therapy. The compounds were shown to selectively induce apoptosis in tumor cells under low oxygen conditions, highlighting their therapeutic potential in targeting solid tumors .

Eigenschaften

IUPAC Name |

2H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLMVLMCSXDIGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=C2C=CC=CC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429529 | |

| Record name | 2H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272-94-6 | |

| Record name | 2H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.